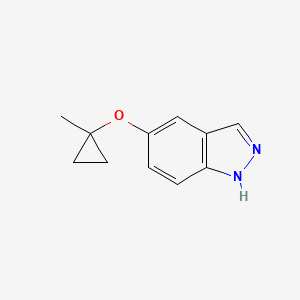![molecular formula C27H23ClN6O3S B2715002 1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone CAS No. 893786-87-3](/img/structure/B2715002.png)
1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone” is a complex organic molecule with a molecular formula of C23H16ClN5O3S and an average mass of 477.923 Da .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine with aromatic aldehydes in the presence of a catalytic amount of 1, 3-dimethylbenzimidazolium iodide . The reaction is carried out in tetrahydrofuran (THF) with sodium hydride . Although the yield was unsatisfactory, the reaction of the product with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazoloquinazolinyl core attached to a phenyl ring through a piperazine linker. The triazoloquinazolinyl moiety is further substituted with a phenylsulfonyl group .科学的研究の応用
Quality Control in Antimalarial Research
The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, particularly those promising as antimalarial agents, underscores the importance of stringent quality controls in the research and development phase. This ensures the integrity and efficacy of potential therapeutic agents before in-depth studies (S. Danylchenko et al., 2018).
Novel Synthetic Methods
The exploration of new synthetic pathways for substituted phenylpiperazines highlights the chemical versatility and potential for creating diverse molecular architectures. Electrochemical methods, for instance, offer a green and efficient approach to synthesizing new phenylpiperazine derivatives in aqueous solutions, demonstrating the evolving landscape of chemical synthesis techniques (D. Nematollahi & A. Amani, 2011).
Antimicrobial and Antifungal Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which have been tested for their antibacterial and antifungal activities, showcases the potential of these compounds in combating microbial infections. This highlights the continuous need for novel antimicrobial agents in the face of rising antibiotic resistance (S. Y. Hassan, 2013).
Antiproliferative Activity Against Cancer
Research into novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety has unveiled significant antiproliferative activity against various cancer cell lines, including cervical, breast, and pancreatic carcinomas. These findings indicate the therapeutic potential of such compounds in cancer treatment (Dileep Kommula et al., 2018).
Aurora-A Kinase Inhibition
The synthesis of fused pyrimidine derivatives and their evaluation as Aurora-A kinase inhibitors provide insights into the development of targeted cancer therapies. The identification of compounds with equipotent activity to Doxorubicin, a reference drug, underscores the potential for novel cancer treatments (M. Shaaban et al., 2011).
将来の方向性
作用機序
Target of action
The compound “1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone” contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical pathways
Derivatives of indole, which is structurally similar to some parts of this compound, are known to have diverse biological activities .
Result of action
Triazole compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
特性
IUPAC Name |
1-[4-[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O3S/c1-18(35)19-7-10-21(11-8-19)32-13-15-33(16-14-32)25-23-17-20(28)9-12-24(23)34-26(29-25)27(30-31-34)38(36,37)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNVDJVCEHZPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

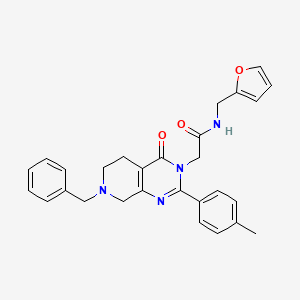

![N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714925.png)
![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)
![Spiro[2.5]octane-8-carboxylic acid](/img/structure/B2714931.png)
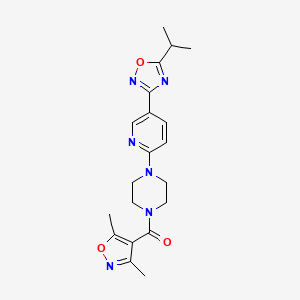
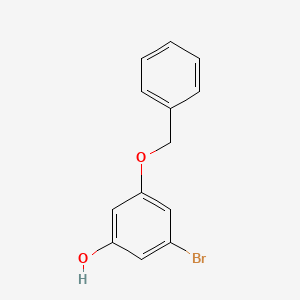
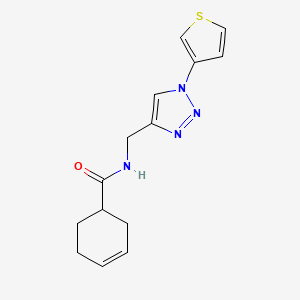
![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)
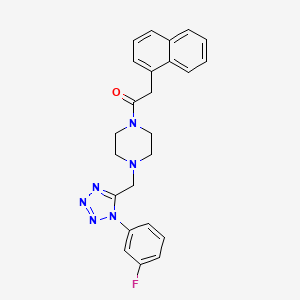
![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)
